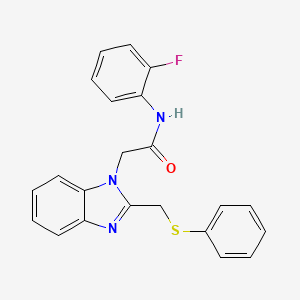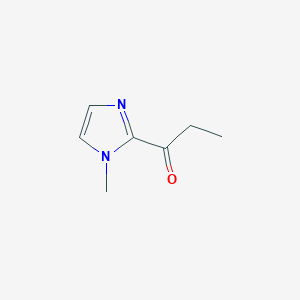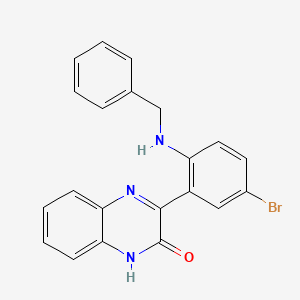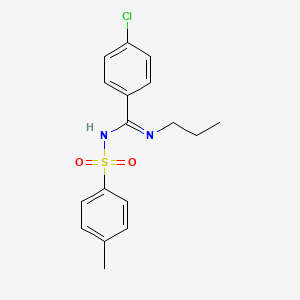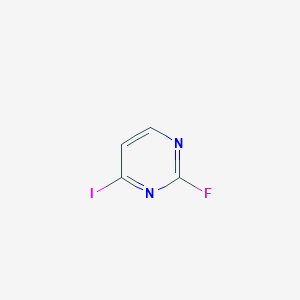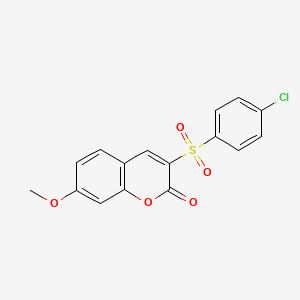
3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one”, there are related studies on the synthesis of compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety . These studies involve multi-step synthesis and physico-chemical characterization of novel compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one” are not explicitly provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds, including ones structurally related to 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one, were found to possess antiviral activity against the tobacco mosaic virus, highlighting potential applications in antiviral research (Chen et al., 2010).
Crystal Structure and Drug Interaction Studies
The structural determination of tetrazole derivatives closely related to 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one via X-ray crystallography provided insights into their potential interactions with biological targets. Molecular docking studies explored these molecules' orientations and interactions within the active site of the cyclooxygenase-2 enzyme, laying the groundwork for the development of COX-2 inhibitors, indicating their relevance in drug discovery and development processes (Al-Hourani et al., 2015).
Chemiluminescence in Organic Chemistry
Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has demonstrated the potential of compounds like 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one in studying base-induced chemiluminescence. These studies not only contribute to our understanding of chemiluminescent mechanisms but also open pathways for developing novel analytical and diagnostic tools (Watanabe et al., 2010).
Proton Exchange Membranes in Fuel Cell Technology
The development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes demonstrates the utility of sulfonated compounds in enhancing fuel cell technologies. These advancements in materials science, facilitated by the chemical properties of sulfonated derivatives similar to 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one, promise improvements in energy efficiency and sustainability (Kim et al., 2008).
Environmental and Water Treatment Research
Studies on the chlorination and chloramination of benzophenone UV filters, related to the structural framework of 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one, have elucidated the reactions of such compounds in water treatment processes. This research provides valuable insights into the environmental behavior of UV filters, informing safer water treatment practices and contributing to the understanding of disinfection by-product formation (Yang et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-21-12-5-2-10-8-15(16(18)22-14(10)9-12)23(19,20)13-6-3-11(17)4-7-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYFYIIKUQNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)
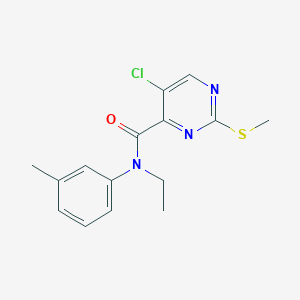
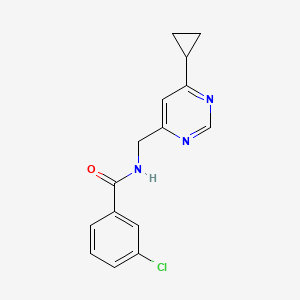
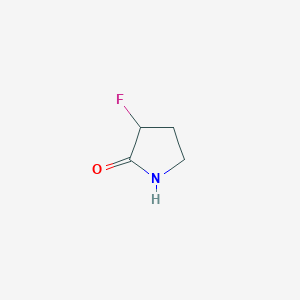
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2466783.png)
![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)
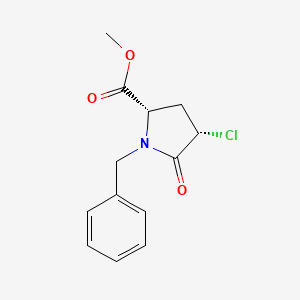
![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)
![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)
